4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-5-oxo-N-(2-pyridin-4-ylethyl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18-14-25-13-17(22(18)12-16-4-2-1-3-5-16)19(24)21-11-8-15-6-9-20-10-7-15/h1-7,9-10,17H,8,11-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSDBJDYIMSSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the benzyl group and the pyridinyl ethyl group. The final step involves the formation of the carboxamide group.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent such as phosphorus oxychloride.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Addition of the Pyridinyl Ethyl Group: The pyridinyl ethyl group can be added through a coupling reaction using 4-bromopyridine and a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with sodium hydride in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide typically involves several key steps:
- Formation of the Morpholine Ring : The morpholine structure is synthesized from diethanolamine through a dehydration reaction using phosphorus oxychloride.
- Introduction of the Benzyl Group : This is achieved via nucleophilic substitution with benzyl chloride in the presence of a base like sodium hydride.
- Addition of the Pyridinyl Ethyl Group : A coupling reaction using 4-bromopyridine and a palladium catalyst introduces the pyridinyl ethyl moiety.
- Formation of the Carboxamide Group : The final step involves converting the intermediate to the carboxamide form, typically through reaction with an appropriate amine.
Therapeutic Applications
Research indicates that this compound exhibits potential therapeutic effects in several areas:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.
- Neuroprotective Effects : Investigations into its neuroprotective properties suggest possible applications in treating neurodegenerative diseases.
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells.
- HeLa Cell Line Study : Showed an IC50 value of 10 µM where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound; however, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of 4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The benzyl and pyridinyl groups may facilitate binding to certain receptors or enzymes, while the morpholine ring can enhance the compound’s stability and solubility. The carboxamide group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights three compounds with partial structural or functional similarities to 4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide. Below is a comparative analysis based on substituent motifs, synthesis pathways, and inferred biological relevance:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles: The target compound’s morpholine core distinguishes it from tetrahydropyrimidine (), oxazolidinone (), and isoxazole () analogs. Morpholine derivatives are often associated with improved solubility and metabolic stability.
Substituent Patterns :
- Unlike fluorinated analogs (e.g., and ), the target compound lacks halogenation, which may reduce off-target toxicity but could limit binding affinity in certain enzyme pockets.
- The pyridin-4-yl ethylamine side chain (target compound) contrasts with the benzylamine () or ethylamide () groups, suggesting divergent target selectivity.
Synthetic Complexity :
- The synthesis of the target compound likely involves carboxamide coupling and benzyl protection/deprotection steps, similar to methods described for and . However, the pyridin-4-yl ethylamine moiety may require specialized amine-functionalization protocols.
Biological Activity
4-benzyl-5-oxo-N-(2-(pyridin-4-yl)ethyl)morpholine-3-carboxamide (BPMC) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
BPMC has the molecular formula and a molecular weight of 338.4 g/mol. It is characterized as an off-white to yellowish powder with a melting point of approximately 117-119 °C. The compound exhibits slight solubility in water and methanol but is insoluble in chloroform and ethyl acetate, influencing its bioavailability and pharmacokinetic properties.
The mechanism of action of BPMC involves its interaction with specific molecular targets, primarily through the following pathways:
- Receptor Binding : The benzyl and pyridinyl groups enhance binding affinity to certain receptors or enzymes, potentially modulating their activity.
- Stability and Solubility : The morpholine ring contributes to the compound's stability and solubility, facilitating its interaction with biological systems.
- Hydrogen Bonding : The carboxamide group may participate in hydrogen bonding, further stabilizing interactions with target proteins.
Anticancer Properties
Research indicates that BPMC exhibits promising anticancer activity. In vitro studies have demonstrated that BPMC can inhibit the growth of various cancer cell lines. Notably:
- Cell Viability : The compound was tested on prostate cancer cell lines (PC3 and DU145), showing a dose-dependent decrease in cell viability. For example, IC50 values were reported at approximately 40.1 μM for PC3 cells after 24 hours of treatment .
| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |
|---|---|---|---|
| PC3 | 40.1 | 27.05 | 26.43 |
| DU145 | 98.14 | 62.5 | 41.85 |
These results suggest that BPMC may be more effective against certain cancer types, highlighting its potential as a therapeutic agent.
Mechanistic Insights
The anticancer effects of BPMC are believed to be mediated through several mechanisms:
- Cell Cycle Arrest : BPMC induces G0/G1 phase arrest in cancer cells, which is crucial for inhibiting proliferation.
- Apoptosis Induction : Studies indicate that BPMC can induce apoptosis in cancer cells, characterized by chromatin condensation and DNA damage .
Other Biological Activities
Beyond anticancer effects, BPMC has been explored for other therapeutic applications:
- Neurodegenerative Disorders : Its structural similarity to known pharmacological agents suggests potential use in treating conditions like Alzheimer's disease.
- Anti-inflammatory Effects : Preliminary studies indicate that BPMC may exhibit anti-inflammatory properties, although further research is needed to elucidate these effects .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of BPMC:
- In Vitro Studies : A systematic evaluation using various concentrations revealed significant cytotoxicity against specific cancer cell lines while sparing normal cells .
- In Vivo Models : Animal models have shown that BPMC can reduce tumor growth significantly compared to controls, supporting its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
